

"Ketoconazole-d4" certificate of analysis

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Compound of Interest

Compound Name: Ketoconazole-d4

Cat. No.: B12041751

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An In-depth Technical Guide to the Certificate of Analysis for **Ketoconazole-d4**

Introduction

For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a specific batch of a chemical compound.^{[1][2][3]} This guide provides a detailed examination of a typical Certificate of Analysis for **Ketoconazole-d4**, a deuterium-labeled internal standard essential for pharmacokinetic and metabolic studies. Deuterated standards like **Ketoconazole-d4** are invaluable in bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), where they help ensure accurate quantification of the unlabeled drug in biological matrices.^[4] This document will dissect the key components of the CoA, present data in a clear, tabular format, detail the underlying experimental methodologies, and use diagrams to illustrate workflows and biological pathways.

Quantitative Data Summary

The data presented in a Certificate of Analysis is the cornerstone of its utility. The following tables summarize the typical quantitative results for a batch of **Ketoconazole-d4**.

Table 1: General Information and Physical Properties

Parameter	Specification	Result
Product Name	Ketoconazole-d4	Ketoconazole-d4
CAS Number	1398065-75-2	1398065-75-2
Molecular Formula	C ₂₆ H ₂₄ D ₄ Cl ₂ N ₄ O ₄	C ₂₆ H ₂₄ D ₄ Cl ₂ N ₄ O ₄
Molecular Weight	535.46 g/mol	535.46 g/mol
Appearance	White to off-white solid	Off-white solid[5]
Solubility	Soluble in DMSO, Ethanol	Soluble in DMSO[6][7]
Melting Point	148-152 °C	150.5 °C[8]

Table 2: Quality Control and Purity Analysis

Test	Method	Specification	Result
Purity (Assay)	HPLC	≥ 98.0%	99.5%
Chemical Identity	¹ H-NMR	Conforms to structure	Conforms
Chemical Identity	Mass Spectrometry	Conforms to structure	Conforms[5]
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium	99.6%
Loss on Drying	Gravimetric	≤ 0.5%	0.1%[8]
Residual Solvents	GC-HS	Meets USP <467>	Complies

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the results presented in a CoA.

Purity Assay by High-Performance Liquid Chromatography (HPLC)

This method determines the purity of the **Ketoconazole-d4** sample by separating it from any potential impurities.

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.
- Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 231 nm.^[9]
- Injection Volume: 10 μ L.
- Procedure: A solution of **Ketoconazole-d4** is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The sample is injected into the HPLC system. The purity is calculated based on the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, verifying its identity and isotopic enrichment.

- Instrumentation: Waters Xevo G2-XS QToF Mass Spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Mass Range: 100-1000 m/z.
- Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
- Procedure: A dilute solution of the sample is directly infused into the mass spectrometer. The resulting spectrum is analyzed for the protonated molecular ion $[M+H]^+$. For **Ketoconazole-d4** (MW = 535.46), the expected m/z would be approximately 536.47. The isotopic distribution pattern is also examined to confirm the incorporation of four deuterium atoms.

Structural Confirmation by Proton Nuclear Magnetic Resonance (^1H -NMR)

^1H -NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the identity and placement of atoms.

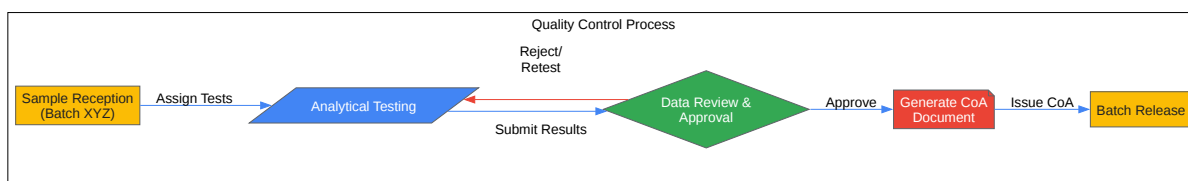
- Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d_6).
- Procedure: The sample is dissolved in the deuterated solvent. The ^1H -NMR spectrum is recorded. The chemical shifts, splitting patterns, and integration values are compared against a reference spectrum or theoretical values to confirm the structure. The absence or reduction of signals at specific locations confirms the successful deuteration.

Visualized Workflows and Pathways

Diagrams provide an intuitive understanding of complex processes and relationships.

Certificate of Analysis Workflow

The following diagram illustrates the logical flow from sample reception to the final issuance of a Certificate of Analysis.

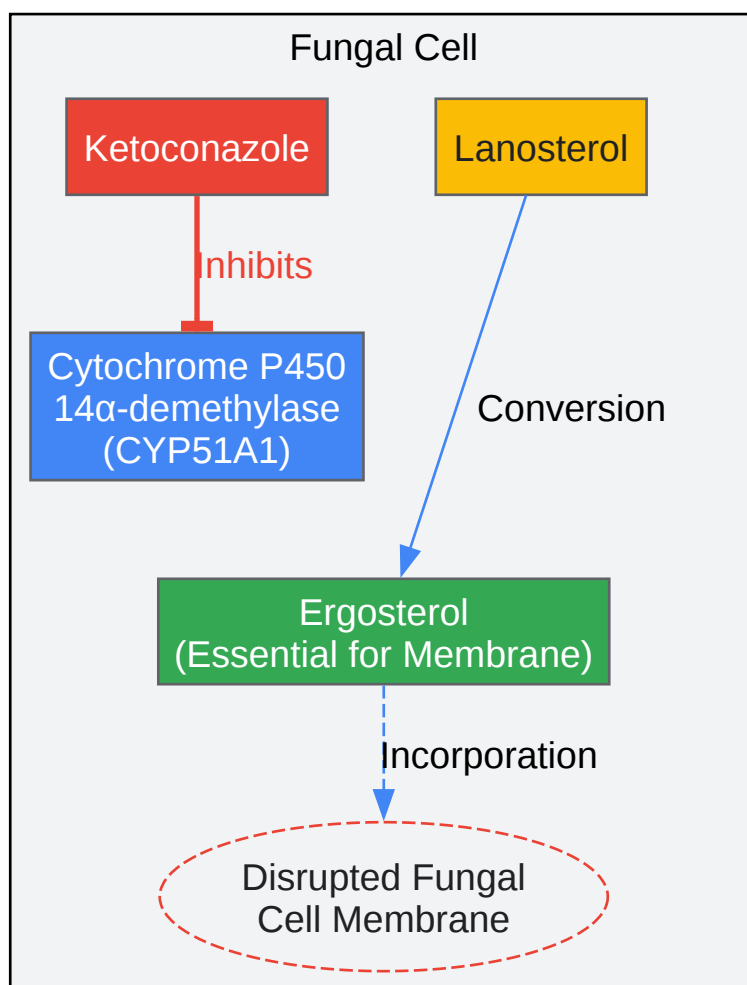


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A typical workflow for generating a Certificate of Analysis.

Mechanism of Action: Ketoconazole

Ketoconazole-d4 shares the same biological mechanism as its non-labeled counterpart. It functions as an antifungal agent by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.^{[10][11][12]}



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Inhibition of ergosterol synthesis by Ketoconazole.

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